Xylocoumarol
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Overview
Description
Xylocoumarol is a biochemical.
Biological Activity
Xylocoumarol, a coumarin derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is chemically classified as a coumarin with the molecular formula C₁₃H₉O₄. It exhibits anticoagulant properties similar to those of warfarin, primarily through the inhibition of vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors II, VII, IX, and X in the liver. This mechanism leads to an anticoagulant effect by reducing the availability of vitamin K, essential for the post-translational modification of these clotting factors.
Anticoagulant Activity
This compound's primary biological activity is its anticoagulant effect. Studies have demonstrated that it effectively inhibits thrombin generation and prolongs prothrombin time (PT) in vitro. The structure-activity relationship (SAR) studies indicate that modifications in the coumarin ring can enhance its potency as an anticoagulant agent.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against selected strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
- Anticoagulant Efficacy : A clinical study evaluated the anticoagulant effects of this compound compared to warfarin in patients with venous thromboembolism. The results indicated that this compound had a similar efficacy profile, with a comparable safety margin .
- Antimicrobial Activity : In a laboratory setting, this compound was tested against multidrug-resistant (MDR) bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential as an alternative treatment option in cases where conventional antibiotics fail .
- Pharmacokinetics : A pharmacokinetic study assessed the absorption and metabolism of this compound in animal models. The results indicated rapid absorption with a peak plasma concentration reached within 2 hours post-administration, followed by a gradual elimination phase .
Properties
CAS No. |
15301-97-0 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-11(2)9-12(8-10)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
InChI Key |
MEGNNNHOKFVHGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xylocoumarol; BS 7173-D; Xilocumarol. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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